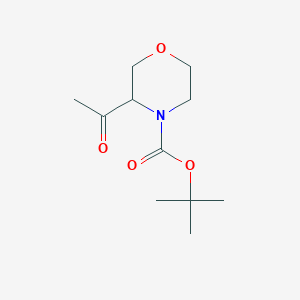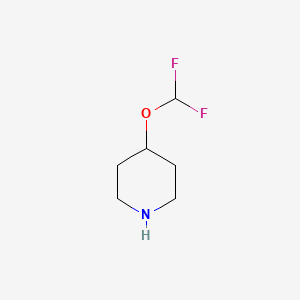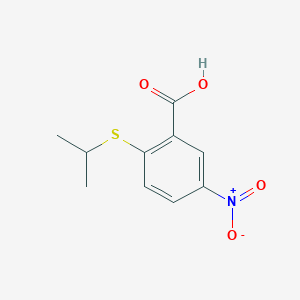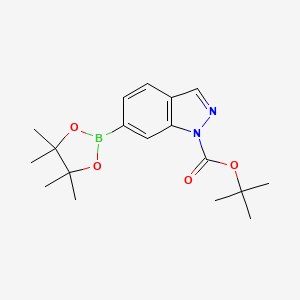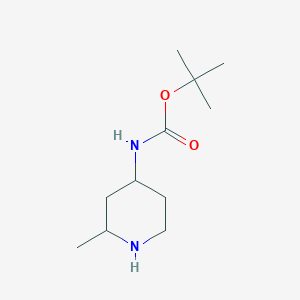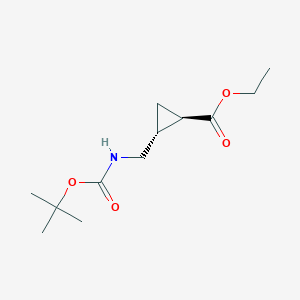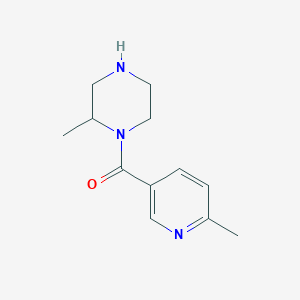
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine
Descripción general
Descripción
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (MPPC) is a chemical compound derived from piperazine and 6-methylpyridine-3-carbonyl. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 217-218°C. MPPC is a versatile compound that has been studied for its various applications in the scientific community. It has been used as an intermediate in the synthesis of a variety of compounds, as a ligand for metal complexes, and as a starting material for the preparation of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives
A study details the synthesis of several 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from readily available alpha-amino acids. This synthesis pathway involves the selective reduction of a lactam carbonyl and the generation of N-acyliminium ions, which are trapped by nucleophilic C2-side chains to provide 2,6-bridged piperazine-3-ones, demonstrating the chemical versatility of piperazine derivatives (Veerman et al., 2003).
Degradation Studies
Research on the degradation of aqueous piperazine underlines its novel application in carbon dioxide (CO2) capture technologies. Piperazine shows exceptional resistance to thermal degradation and oxidation, making it an efficient solvent for CO2 capture (Freeman et al., 2010).
Potential Medical Applications
Anticonvulsant and Antimicrobial Activities
Derivatives of piperazine, including those with modifications at the 6-position, have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies provide insights into the therapeutic potential of piperazine derivatives in treating neurological disorders and infections (Aytemir et al., 2004).
Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown potent activities against bacterial biofilms and MurB inhibitors, highlighting a new avenue for combating bacterial resistance and infections (Mekky & Sanad, 2020).
Environmental Applications
CO2 Capture
The application of piperazine and its derivatives in CO2 capture technologies is significant due to their high resistance to degradation and ability to operate under higher temperatures and pressures, leading to energy savings in the carbon capture and sequestration process (Freeman et al., 2010).
Propiedades
IUPAC Name |
(2-methylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-4-11(8-14-9)12(16)15-6-5-13-7-10(15)2/h3-4,8,10,13H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGFXGFOVJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



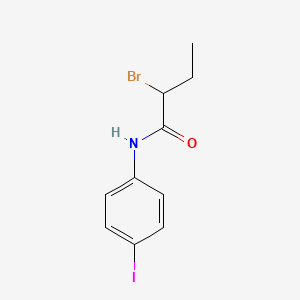
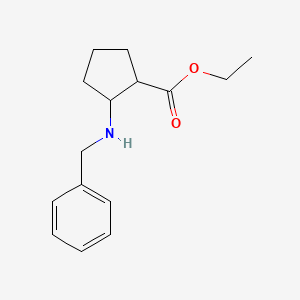
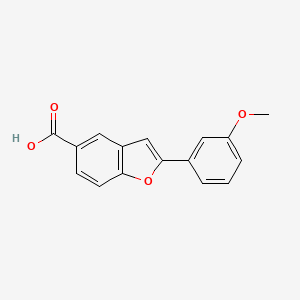
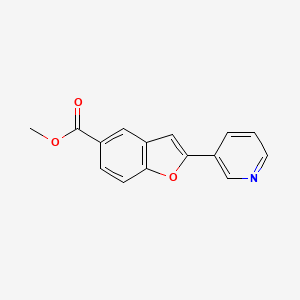
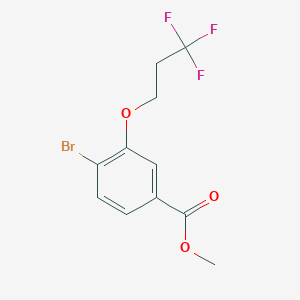
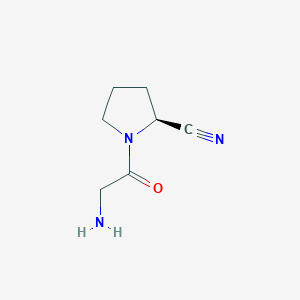
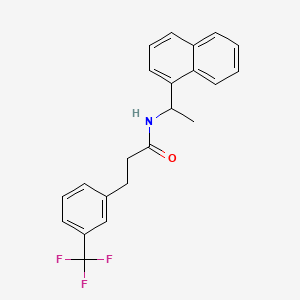
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
